molecular formula C22H20N4O2S2 B11763339 N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-56-9

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11763339
CAS No.: 917747-56-9
M. Wt: 436.6 g/mol
InChI Key: JLWHYFOXVNXXHG-UHFFFAOYSA-N
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Description

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Attachment of the Dimethylphenyl Group: This is usually achieved through a substitution reaction where the dimethylphenyl group is introduced to the triazole ring.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-(2,3-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications.

Properties

CAS No.

917747-56-9

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O2S2/c1-15-7-6-10-20(16(15)2)26-21(23-24-22(26)29)17-11-13-18(14-12-17)25-30(27,28)19-8-4-3-5-9-19/h3-14,25H,1-2H3,(H,24,29)

InChI Key

JLWHYFOXVNXXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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